Lower Curing Peak Temperature and Enthalpy vs. Traditional PSA Resin Monomers
Poly(diphenylsilylene-ethynylene-naphthalene-ethynylene) resin (PSNP), synthesized using 2,7-diethynylnaphthalene as the diyne component, exhibits a curing peak temperature (Tpeak) of 212 °C and an exothermic reaction enthalpy of 173.8 J/g as determined by differential scanning calorimetry (DSC). Both values are significantly lower than those reported for traditional poly(silylene-acetylenearyleneacetylene) (PSA) resins utilizing alternative aromatic diyne monomers [1]. This reduction in curing exotherm and peak temperature translates directly to improved processability and reduced energy consumption during composite fabrication.
| Evidence Dimension | Curing Peak Temperature (Tpeak) & Reaction Enthalpy |
|---|---|
| Target Compound Data | Tpeak = 212 °C; Enthalpy = 173.8 J/g (PSNP resin containing 2,7-diethynylnaphthalene) |
| Comparator Or Baseline | Traditional PSA resin (unspecified aromatic diyne): Tpeak and enthalpy values are stated to be higher [1]. |
| Quantified Difference | Lower Tpeak and lower enthalpy for PSNP resin (exact comparator values not provided; direction of difference clearly established). |
| Conditions | Differential scanning calorimetry (DSC) analysis of uncured PSNP resin |
Why This Matters
Lower curing peak temperature and reduced exothermic enthalpy enable more energy-efficient and controlled thermal processing, which is critical for manufacturing large-scale aerospace composite parts via autoclave or resin transfer molding.
- [1] Gao, G. et al. Accelerating the Design and Synthesis of Heat-resistant Silicon-containing Arylacetylene Resins by a Material Genome Approach. Gaofenzi Xuebao 2019, 50 (11), 1177-1185. DOI: 10.11777/j.issn1000-3304.2019.19076. View Source
